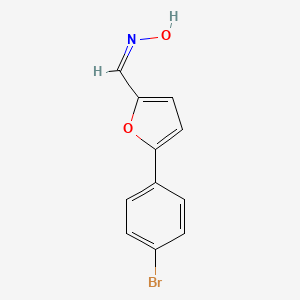

5-(4-Bromo-phenyl)-furan-2-carbaldehyde oxime

説明

2. 製法

合成経路と反応条件

5-(4-ブロモフェニル)フラン-2-カルバルデヒドオキシムの合成は、一般的に以下の手順で行われます。

5-(4-ブロモフェニル)フラン-2-カルバルデヒドの生成: これは、パラジウム触媒の存在下、4-ブロモフェニルボロン酸と5-ブロモ-2-フラルデヒドとの鈴木・宮浦カップリング反応によって達成できます。.

オキシム化: 生成された5-(4-ブロモフェニル)フラン-2-カルバルデヒドは、酢酸ナトリウムなどの塩基の存在下、ヒドロキシルアミン塩酸塩で処理して、オキシム誘導体を生成します。.

工業生産方法

特性

分子式 |

C11H8BrNO2 |

|---|---|

分子量 |

266.09 g/mol |

IUPAC名 |

(NZ)-N-[[5-(4-bromophenyl)furan-2-yl]methylidene]hydroxylamine |

InChI |

InChI=1S/C11H8BrNO2/c12-9-3-1-8(2-4-9)11-6-5-10(15-11)7-13-14/h1-7,14H/b13-7- |

InChIキー |

YYEWUCQKHVBSBC-QPEQYQDCSA-N |

異性体SMILES |

C1=CC(=CC=C1C2=CC=C(O2)/C=N\O)Br |

正規SMILES |

C1=CC(=CC=C1C2=CC=C(O2)C=NO)Br |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Bromo-phenyl)-furan-2-carbaldehyde oxime typically involves the following steps:

Formation of 5-(4-Bromo-phenyl)-furan-2-carbaldehyde: This can be achieved through a Suzuki-Miyaura coupling reaction between 4-bromo-phenylboronic acid and 5-bromo-2-furaldehyde in the presence of a palladium catalyst.

Industrial Production Methods

化学反応の分析

4. 科学研究への応用

5-(4-ブロモフェニル)フラン-2-カルバルデヒドオキシムは、科学研究でいくつかの応用があります。

有機合成: より複雑な有機分子の合成の中間体として役立ちます。

医薬品化学:

材料科学: 特定の電子特性や光学特性を持つ機能性材料の合成に使用されます。

科学的研究の応用

5-(4-Bromo-phenyl)-furan-2-carbaldehyde oxime has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry:

Material Science: Used in the synthesis of functional materials with specific electronic or optical properties.

作用機序

6. 類似化合物の比較

類似化合物

5-(4-クロロフェニル)フラン-2-カルバルデヒドオキシム: 臭素の代わりに塩素原子を持つ類似の構造。

5-(4-メチルフェニル)フラン-2-カルバルデヒドオキシム: 臭素の代わりにメチル基を持つ類似の構造。

独自性

5-(4-ブロモフェニル)フラン-2-カルバルデヒドオキシムに臭素原子が存在することは、その類似体と比較して独自の反応性と特性を与えています。臭素の大きな原子半径と高い電気陰性度は、化合物の化学的挙動に影響を与える可能性があり、クロロおよびメチル対応物とは異なるものになります。

類似化合物との比較

Similar Compounds

5-(4-Chloro-phenyl)-furan-2-carbaldehyde oxime: Similar structure but with a chlorine atom instead of bromine.

5-(4-Methyl-phenyl)-furan-2-carbaldehyde oxime: Similar structure but with a methyl group instead of bromine.

Uniqueness

The presence of the bromine atom in 5-(4-Bromo-phenyl)-furan-2-carbaldehyde oxime imparts unique reactivity and properties compared to its analogs. Bromine’s larger atomic size and higher electronegativity can influence the compound’s chemical behavior, making it distinct from its chloro and methyl counterparts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。